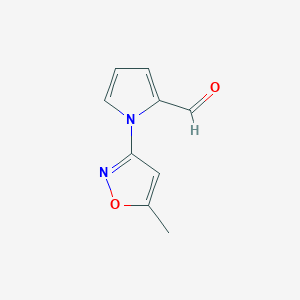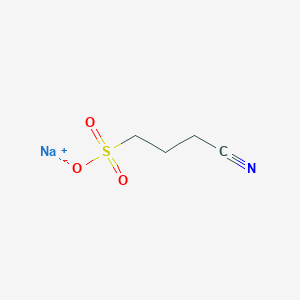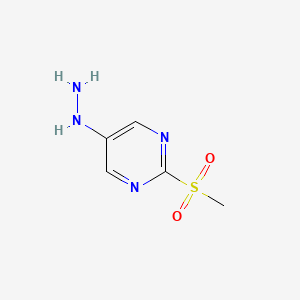
Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)-
Descripción general
Descripción
Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)-, also known as PMSH, is a chemical compound that has been widely used in scientific research. PMSH is a potent reducing agent that can reduce a variety of oxidants, including hydrogen peroxide, superoxide, and peroxynitrite.
Mecanismo De Acción
Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- acts as a reducing agent by donating electrons to oxidants. It can reduce a variety of oxidants, including hydrogen peroxide, superoxide, and peroxynitrite. Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- can also scavenge free radicals and inhibit lipid peroxidation. The reducing properties of Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- make it a potent antioxidant that can protect cells from oxidative damage.
Biochemical and Physiological Effects:
Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- has been shown to have a variety of biochemical and physiological effects. It can protect cells from oxidative damage and apoptosis. Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- can also inhibit the activation of various signaling pathways, including NF-κB and MAPK pathways. Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- has several advantages for lab experiments. It is a potent reducing agent that can reduce a variety of oxidants. It is also relatively easy to synthesize and purify. However, Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- has some limitations. It can be toxic at high concentrations, and its reducing properties can interfere with some assays. Researchers should be careful when using Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- in their experiments and consider its potential limitations.
Direcciones Futuras
There are several future directions for the research on Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)-. One direction is to study the effects of Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- on mitochondrial function and energy metabolism. Another direction is to investigate the potential use of Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, researchers can explore the use of Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- as a tool for studying the mechanisms of action of various drugs and natural compounds.
Conclusion:
In conclusion, Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- is a potent reducing agent that has been widely used in scientific research. It has a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- has several advantages for lab experiments, but researchers should be careful when using it due to its potential limitations. There are several future directions for the research on Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)-, including studying its effects on mitochondrial function and investigating its potential therapeutic use.
Aplicaciones Científicas De Investigación
Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- has been widely used in scientific research due to its potent reducing properties. It has been used to study the role of oxidative stress in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)- has also been used to study the mechanisms of action of various drugs and natural compounds.
Propiedades
IUPAC Name |
(2-methylsulfonylpyrimidin-5-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-12(10,11)5-7-2-4(9-6)3-8-5/h2-3,9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDUDZPXURAVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






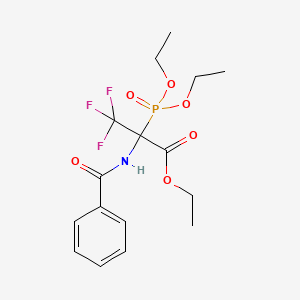
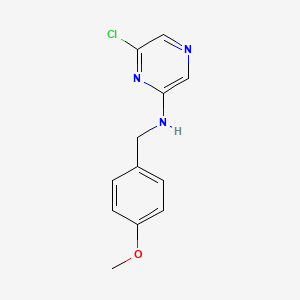
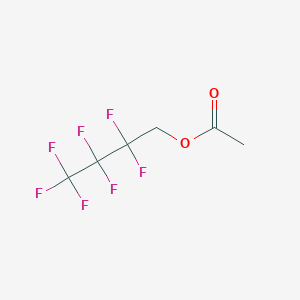
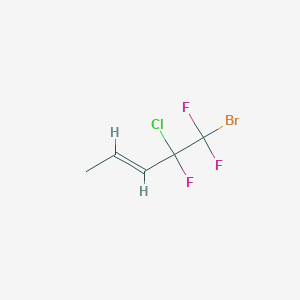
![methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate](/img/structure/B3041762.png)
